molecular formula C10H7F3O2 B104563 4-(Trifluoromethyl)cinnamic acid CAS No. 16642-92-5

4-(Trifluoromethyl)cinnamic acid

Cat. No. B104563
CAS RN: 16642-92-5
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)cinnamic acid is a chemical compound that features a trifluoromethyl group attached to a cinnamic acid framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemistry, as it can serve as a precursor for the synthesis of fluorinated amino acids, anilines, and aliphatic amines .

Synthesis Analysis

The synthesis of derivatives of 4-(trifluoromethyl)cinnamic acid can be achieved through different methods. One approach involves the deoxofluorination of cinnamic acids using sulfur tetrafluoride to introduce the trifluoromethyl group into the aromatic ring . Another method includes the copper-catalyzed decarboxylative trifluoroethylation of cinnamic acids, which allows for the stereoselective introduction of a trifluoroethyl group . Additionally, the synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids can be performed by reacting 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(trifluoromethyl)cinnamic acid has been characterized using various techniques. X-ray diffraction data have provided insights into the crystal structure of related compounds, such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its synthetic precursor N-[4-(trifluoromethyl)phenyl]cinnamamide . The crystal structure of trans-4-(trifluoromethyl) cinnamic acid itself has been determined, revealing a phase transition at low temperatures and the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions stabilizing the structure .

Chemical Reactions Analysis

4-(Trifluoromethyl)cinnamic acid and its derivatives can undergo various chemical reactions. For instance, the compound can participate in hydroarylation reactions mediated by trifluoroacetic acid, which is a method to synthesize dihydrocoumarins and dihydroquinolones . Additionally, the ortho-substituent on related boronic acid derivatives has been found to catalyze dehydrative condensation between carboxylic acids and amines, which is useful for α-dipeptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)cinnamic acid are influenced by its molecular structure. The compound exhibits a phase transition as indicated by differential scanning calorimetry, which is a fully reversible temperature-induced change . The presence of the trifluoromethyl group is likely to affect the compound's reactivity, acidity, and overall stability, making it a valuable moiety in the design of biologically active compounds and materials with specific properties .

Safety And Hazards

4-(Trifluoromethyl)cinnamic acid is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The crystal structure of trans-4-(trifluoromethyl)cinnamic acid has been determined in the triclinic space group P. Differential scanning calorimetry showed that it undergoes a single fully reversible temperature-induced phase transition at around 132/131 K (cooling/heating) .

properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMAUMHJREENI-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224492
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cinnamic acid

CAS RN

16642-92-5, 2062-26-2
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16642-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(TRIFLUOROMETHYL)CINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)cinnamic acid
Reactant of Route 3
Reactant of Route 3
4-(Trifluoromethyl)cinnamic acid
Reactant of Route 4
Reactant of Route 4
4-(Trifluoromethyl)cinnamic acid
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethyl)cinnamic acid

Citations

For This Compound
96
Citations
JAK Howard, HA Sparkes - CrystEngComm, 2008 - pubs.rsc.org
The crystal structure of trans-4-(trifluoromethyl) cinnamic acid (1) has been determined in the triclinic space groupP. Differential scanning calorimetry showed that 1 undergoes a single …
Number of citations: 15 pubs.rsc.org
U Bayasgalan, B Chantsalnyam, U Nergui… - Bulletin of the Institute …, 2022 - mongoliajol.info
… Furthermore, optical spectroscopy results indicate that the trans-4-trifluoromethyl cinnamic acid undergoes [2+ 2] photodimerization reaction to yield a product with a cyclobutane …
Number of citations: 0 mongoliajol.info
SY Lee, IY Hwang, CS Jeong - Natural Product Sciences, 2017 - synapse.koreamed.org
P-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid are the compounds found in Polygalae Radix, the root of Polygala tenuifolia Willdenow, and have been reported to have …
Number of citations: 5 synapse.koreamed.org
T Strharsky, D Pindjakova, J Kos, L Vrablova… - International Journal of …, 2022 - mdpi.com
A series of thirty-two anilides of 3-(trifluoromethyl)cinnamic acid (series 1) and 4-(trifluoromethyl)cinnamic acid (series 2) was prepared by microwave-assisted synthesis. All the …
Number of citations: 1 www.mdpi.com
A Moreno-Robles, A Cala Peralta, JG Zorrilla… - Plants, 2023 - mdpi.com
Cuscuta campestris Yunck. is a parasitic weed responsible for severe yield losses in crops worldwide. The selective control of this weed is scarce due to the difficult application of …
Number of citations: 7 www.mdpi.com
DM Winfield - 2015 - digitalcommons.georgiasouthern …
The reactions of cyclobutanes is a topic that has yet to be thoroughly studied due to the challenges of working with the strained molecule. Cyclobutanes have been used as synthetic …
AA Negreti, GA Ferreira-Silva, CG Pressete… - New Journal of …, 2022 - pubs.rsc.org
Melanoma is a highly aggressive skin cancer with a limited targeted therapy arsenal. Ruthenium-based complexes have shown interesting pro-apoptotic effects on malignant tumor cell …
Number of citations: 4 pubs.rsc.org
JLR Yates, HA Sparkes - CrystEngComm, 2013 - pubs.rsc.org
4-Bromo-trans-cinnamic acid (1) displays some interesting behaviour in the solid-state undergoing a photo-induced head-to-head [2 + 2] cycloaddition reaction in addition to a …
Number of citations: 8 pubs.rsc.org
JF Malheiro, JY Maillard, F Borges, M Simões - International …, 2019 - Elsevier
The conspicuous absence of novel and effective strategies to control microbial growth, both in the food and healthcare industries and evidence of increasing microbial resistance to …
Number of citations: 42 www.sciencedirect.com
Y Zhang, M Vafaie, J Xu, JM Pina, P Xia… - Advanced …, 2022 - Wiley Online Library
Solution‐processed photodetectors based on colloidal quantum dots (CQDs) are promising candidates for short‐wavelength infrared light sensing applications. Present‐day CQD …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.